(3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid
Description
(3S)-3-Amino-3-(3-chloropyridin-4-yl)propanoic acid is a β-amino acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 3 and an amino group at the β-carbon of the propanoic acid backbone. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability compared to α-amino acids, making them valuable in drug design . The 3-chloropyridin-4-yl moiety introduces electron-withdrawing effects and increased lipophilicity, which may influence binding affinity and bioavailability.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
QRLZNGAGKSMQFE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active pyridine derivatives .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry:
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with β-Amino Acid Derivatives
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid (CAS: 1269934-21-5)
- Molecular Formula : C₉H₁₂N₂O₂ (vs. C₈H₈ClN₂O₂ for the target compound).
- Molecular Weight : 180.20 g/mol (vs. ~199.45 g/mol for the target).
- Substituent : A methyl group at position 2 of the pyridine ring, compared to chlorine at position 3 in the target.
- The lower molecular weight of this analog suggests differences in solubility and pharmacokinetics .
Comparison with α-Amino Acid Derivatives
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5)
- Molecular Formula : C₈H₁₀N₂O₂ (vs. C₈H₈ClN₂O₂).
- Molecular Weight : 166.18 g/mol (vs. ~199.45 g/mol).
- Structural Differences: Amino Group Position: α-amino (position 2) vs. β-amino (position 3). Pyridine Substitution: Pyridin-3-yl vs. 3-chloropyridin-4-yl.
- Functional Implications: α-Amino acids are more prone to enzymatic degradation, whereas β-amino acids like the target compound exhibit greater metabolic stability. The chlorine substituent in the target compound likely increases lipophilicity, enhancing membrane permeability compared to the unsubstituted pyridin-3-yl group in this analog .
Comparison with Complex Heterocyclic Derivatives
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid
- Molecular Features: Incorporates a dihydroisoquinoline ring system with dimethyl substitution.
- Structural Contrast: The bulky, fused bicyclic substituent contrasts sharply with the monocyclic pyridinyl group in the target compound. This difference may reduce solubility but improve selectivity for specific biological targets .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Amino Acid Type | Substituent | Purity | Key Feature |
|---|---|---|---|---|---|---|
| (3S)-3-Amino-3-(3-chloropyridin-4-yl)propanoic acid | C₈H₈ClN₂O₂ | ~199.45 | β-amino | 3-Chloropyridin-4-yl | Not reported | Chlorine enhances lipophilicity |
| (3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid | C₉H₁₂N₂O₂ | 180.20 | β-amino | 2-Methylpyridin-4-yl | Not reported | Methyl increases steric bulk |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | α-amino | Pyridin-3-yl | ≥98.5% | Higher metabolic liability |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | C₁₄H₁₈N₂O₂ | 246.31 | α-amino | Dihydroisoquinolinyl | Not reported | Complex heterocyclic moiety |
Key Research Findings and Implications
Substituent Effects : Chlorine at position 3 of the pyridine ring (target compound) likely improves binding to hydrophobic pockets in biological targets compared to methyl or unsubstituted analogs .
Stereochemistry: The (3S) configuration in β-amino acids may influence enantioselective interactions, as seen in related compounds .
Metabolic Stability: β-Amino acids generally exhibit longer half-lives than α-amino acids, making the target compound a more durable candidate for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
